
Diphenylamine sulfate
Overview
Description
Diphenylamine sulfate is an organic compound derived from diphenylamine and sulfuric acid. It is known for its antioxidant properties and is widely used in various industrial applications. The compound is a colorless solid, but commercial samples are often yellow due to oxidized impurities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenylamine sulfate can be synthesized by reacting diphenylamine with concentrated sulfuric acid at room temperature. The reaction forms diphenylammonium hydrogen sulfate, which crystallizes as white leaf-like crystals. The crystals are then washed with diethyl ether to remove any remaining amine and excess sulfuric acid, and finally recrystallized under vacuum .
Industrial Production Methods: In industrial settings, the production of this compound involves the thermal deamination of aniline over oxide catalysts. The reaction is as follows: [ 2 \text{C}_6\text{H}_5\text{NH}_2 \rightarrow (\text{C}_6\text{H}_5)_2\text{NH} + \text{NH}_3 ] This process yields diphenylamine, which is then treated with sulfuric acid to form this compound .
Chemical Reactions Analysis
Types of Reactions: Diphenylamine sulfate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone imines.
Reduction: It can be reduced to form diphenylamine.
Substitution: The compound can undergo electrophilic substitution reactions, such as sulfonation, to form sulfonic acid derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Sulfuric acid is commonly used for sulfonation reactions.
Major Products:
Oxidation: Quinone imines.
Reduction: Diphenylamine.
Substitution: Sulfonic acid derivatives.
Scientific Research Applications
Analytical Chemistry
1.1. Detection of Nitro Compounds
Diphenylamine sulfate is widely used in analytical chemistry for the detection of aliphatic nitro compounds. The classic diphenylamine test involves dissolving DPA in sulfuric acid, where it reacts with nitro compounds to produce a blue color, indicating the presence of these substances. This method is sensitive and specific, making it valuable for environmental monitoring and forensic analysis .
Case Study:
A study demonstrated the effectiveness of DPA in detecting various nitro compounds, including aliphatic mono- and poly-nitro compounds. The results showed that the diphenylamine reaction could identify nitro compounds even at low concentrations, confirming its utility in analytical applications .
Agricultural Applications
2.1. Pesticide Residue Analysis
DPA has been studied for its role in analyzing pesticide residues in agricultural products, particularly apples. Research indicates that diphenylamine is a significant metabolite found in apple tissues after pesticide application. Understanding its metabolism helps in assessing the safety and compliance of food products with regulatory standards .
Data Table: Residue Analysis of Diphenylamine Metabolites
Metabolite | Percentage Found (%) |
---|---|
4-OH-DPA | 38 |
Unidentified Isomers | 48 |
Total Identified | 32 |
This table summarizes findings from metabolism studies that highlight the significance of DPA as a residue marker in food safety assessments .
Stabilization of Propellants
3.1. Role as a Stabilizer
Diphenylamine has been historically utilized as a stabilizer in propellants, particularly nitrocellulose-based formulations. Its stabilizing properties help suppress the autocatalytic decomposition of nitrocellulose, enhancing the shelf life and safety of explosive materials .
Case Study:
Research conducted on various propellant formulations showed that those containing diphenylamine exhibited superior stability compared to those without it. For instance, propellants stored at elevated temperatures demonstrated less degradation when stabilized with DPA, as evidenced by nitrogen content retention and reduced volatility under heat .
Industrial Applications
4.1. Dye Manufacturing
DPA is also employed in the production of dyes and pigments due to its chemical properties that allow for effective coloration processes. Its ability to form stable complexes with various metals makes it suitable for creating vibrant dyes used in textiles and other materials .
Health and Safety Considerations
While this compound has beneficial applications, it is essential to consider potential health hazards associated with its use. Exposure can lead to skin irritation and other health risks; therefore, appropriate safety measures should be implemented in environments where DPA is handled .
Mechanism of Action
The mechanism of action of diphenylamine sulfate involves its antioxidant properties. It acts by donating electrons to reactive oxygen species, thereby neutralizing them and preventing oxidative damage. The compound targets various molecular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Diphenylamine: A derivative of aniline, used as an antioxidant and stabilizer.
Phenylamine: A primary amine with similar chemical properties but different applications.
Aniline: A precursor to diphenylamine, used in the production of dyes and rubber
Uniqueness: Diphenylamine sulfate is unique due to its combined antioxidant and sulfonation properties, making it highly effective in stabilizing various chemical formulations and preventing oxidative damage .
Biological Activity
Diphenylamine sulfate (DPA sulfate) is a derivative of diphenylamine, a compound widely used in various industrial applications, including as an antioxidant, dye precursor, and in agrochemical formulations. The biological activity of DPA sulfate has gained interest due to its implications in pharmacology and toxicology. This article provides a detailed overview of the biological activity of this compound, including its metabolic pathways, antimicrobial properties, and potential toxicity.
- Molecular Formula : C12H13NO4S
- Molecular Weight : 267.30 g/mol
- CAS Number : 587-84-8
Metabolism and Toxicokinetics
Studies have shown that diphenylamine undergoes extensive metabolism in animals. For instance, in animal studies involving rats and goats, it was found that the parent compound is primarily excreted through urine, with only a small fraction remaining in tissues after administration. The main metabolic pathways include hydroxylation followed by conjugation with sulfate or glucuronic acid. A significant number of metabolites were identified, including 4,4'-dihydroxydiphenylamine and its conjugates .
Table 1: Metabolic Pathways of Diphenylamine
Metabolite | Description |
---|---|
4-OH-DPA | Hydroxylated form |
4,4'-di-OH-DPA | Dihydroxylated form |
O-sulfate conjugates | Conjugated with sulfate |
O-glucuronide | Conjugated with glucuronic acid |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of diphenylamine derivatives. For example, synthesized diphenylamines were evaluated for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. Notably, compounds such as 2(2,4-dinitrophenylamino)phenol exhibited minimum inhibitory concentrations (MIC) ranging from 7.8 to 15.6 µg/mL against Staphylococcus aureus and other pathogens . This suggests that structural modifications can enhance the antibacterial efficacy of diphenylamine derivatives.
Table 2: Antimicrobial Activity of Diphenylamine Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
2(2,4-dinitrophenylamino)phenol | 7.8-15.6 | Staphylococcus aureus |
2(2-dinitrophenylamino)phenol | 7.8-62.5 | Various Gram-positive |
N-(2-(2,4-dichlorophenylamino)phenyl)acetamide | 3.9-7.8 | Resistant S. aureus |
Toxicological Profile
This compound has been associated with several toxicological effects. Reports indicate that exposure may lead to skin and respiratory tract irritation and potential methemoglobinemia . Additionally, developmental studies have shown decreased litter sizes in rodent models following exposure to diphenylamine compounds . These findings underscore the importance of assessing the safety profile of DPA sulfate in both occupational and environmental contexts.
Case Studies
- Case Study on Antimicrobial Efficacy : A study focused on synthesizing various diphenylamines found that specific structural modifications significantly enhanced their antibacterial properties against resistant strains of bacteria .
- Toxicity Assessment : Research evaluating the reproductive toxicity of diphenylamine in rodent models demonstrated a dose-dependent decrease in litter size across generations, highlighting potential risks associated with prolonged exposure .
Properties
IUPAC Name |
N-phenylaniline;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.H2O4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(2,3)4/h1-10,13H;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZMDJYHJNHGML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
587-84-8, 56961-69-4 | |
Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=587-84-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Benzenamine, N-phenyl-, sulfate (2:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56961-69-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID40883450 | |
Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
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URL | https://comptox.epa.gov/dashboard/DTXSID40883450 | |
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Molecular Weight |
267.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White to yellowish solid; [Merck Index] Slightly yellow powder; [MSDSonline] | |
Record name | Diphenylamine sulfate | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOL IN ALCOHOL, SULFURIC ACID | |
Record name | DIPHENYLAMINE SULFATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE TO YELLOWISH POWDER | |
CAS No. |
587-84-8, 56961-69-4 | |
Record name | Diphenylamine sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000587848 | |
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Record name | Bis(N-phenylanilinium) sulphate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056961694 | |
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Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
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Record name | Benzenamine, N-phenyl-, sulfate (1:1) | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(N-phenylanilinium) sulphate | |
Source | European Chemicals Agency (ECHA) | |
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Record name | Diphenylammonium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.733 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLAMINE SULFATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3257243NLY | |
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Record name | DIPHENYLAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
125 °C | |
Record name | DIPHENYLAMINE SULFATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2789 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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